molecular formula C20H13FN2O3 B5656925 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide

Cat. No. B5656925
M. Wt: 348.3 g/mol
InChI Key: CQKKLCMEVVARNS-UHFFFAOYSA-N
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Description

The chemical compound "N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide" is of interest due to its structural complexity and potential biological activity. Research on similar compounds has been focused on understanding their synthesis, molecular structure, and properties to explore potential applications in various fields, excluding direct drug usage and dosage discussions.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, acylation, and nucleophilic substitution, to achieve the desired molecular architecture. For example, Patel and Dhameliya (2010) detailed the synthesis of benzoxazole derivatives with potential antibacterial activities through facile condensation and subsequent reactions to afford pyrazole derivatives (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Investigations into the molecular structure of benzamide derivatives, including X-ray diffraction and DFT calculations, have been conducted to understand their conformations and intermolecular interactions. Sagar et al. (2018) explored the molecular conformations and modes of supramolecular aggregation in N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactivity studies, including the exploration of benzamide derivatives under various conditions, provide insights into potential chemical transformations and reactions. For instance, the study of N-(4-phenylthiazol-2-yl)benzenesulfonamides by Röver et al. (1997) revealed their high-affinity inhibition of kynurenine 3-hydroxylase, showcasing a specific chemical interaction (Röver et al., 1997).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of chemical compounds under different environmental conditions. The structural analysis by Karabulut et al. (2014) of N-3-hydroxyphenyl-4-methoxybenzamide demonstrated the influence of intermolecular interactions on molecular geometry, highlighting the importance of these properties in predicting compound behavior (Karabulut et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the application and further modification of benzamide derivatives. Studies like those conducted by Gadakh et al. (2010) on fluorine-containing pyrazoles and benzo[d]oxazoles provide insights into the antibacterial activities of such compounds, indicating their chemical utility and potential applications (Gadakh et al., 2010).

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKKLCMEVVARNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-phenyl]-2-fluoro-benzamide

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